6,4'-Dihydroxyflavone 6,4'-Dihydroxyflavone 4',6-dihydroxyflavone is a dihydroxyflavone that is flavone substituted by hydroxy groups at positions 4' and 6.
Brand Name: Vulcanchem
CAS No.: 63046-09-3
VCID: VC21338920
InChI: InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,16-17H
SMILES: C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

6,4'-Dihydroxyflavone

CAS No.: 63046-09-3

Cat. No.: VC21338920

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

6,4'-Dihydroxyflavone - 63046-09-3

CAS No. 63046-09-3
Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name 6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,16-17H
Standard InChI Key FFULTBKXWHYHFQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O

Chemical Structure and Properties

6,4'-Dihydroxyflavone belongs to the flavone class of flavonoids, characterized by a 2-phenylchromen-4-one backbone with hydroxyl groups at the 6 and 4' positions. The compound's structural features contribute to its biological activities and physicochemical properties.

Basic Identification

ParameterInformation
IUPAC Name6-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
Synonyms4',6-dihydroxyflavone; 6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
CAS Registry Number63046-09-3
Molecular FormulaC₁₅H₁₀O₄
Molecular Weight254.237 g/mol

Physicochemical Properties

The physical and chemical properties of 6,4'-dihydroxyflavone are crucial for understanding its behavior in biological systems and its potential for drug development.

PropertyValue
Density1.443 g/cm³
Boiling Point512.8°C at 760 mmHg
Melting Point340°C (decomposition)
Flash Point201.2°C
LogP2.87120
PSA (Polar Surface Area)70.67000
Index of Refraction1.698
AppearanceSolid compound

The compound's moderate lipophilicity (LogP value) suggests it may have reasonable membrane permeability, which is important for bioavailability .

Synthesis Methods

Several methods have been reported for the synthesis of 6,4'-dihydroxyflavone, with varying approaches depending on the starting materials and desired scale.

Biological Activities

6,4'-Dihydroxyflavone demonstrates diverse biological activities that make it a compound of interest for pharmaceutical research.

Aryl Hydrocarbon Receptor Modulation

One of the most significant findings regarding 6,4'-dihydroxyflavone is its activity as an aryl hydrocarbon receptor (AhR) antagonist. Research has shown that this compound inhibits AhR activity in Caco2 cells, resembling the activity profile of the classical AhR antagonist CH223191 . This property is particularly interesting because:

  • AhR plays critical roles in xenobiotic metabolism and immune system function

  • AhR antagonists may have applications in treating inflammatory conditions and certain cancers

  • The antagonistic activity distinguishes 6,4'-dihydroxyflavone from other flavones that act as AhR agonists

Antioxidant Activity

Research on structurally similar dihydroxyflavones indicates potential antioxidant properties. A study examining the anti-oxidative activities of various flavone derivatives found that the positioning of hydroxyl groups significantly impacts their radical-scavenging abilities .

The study documented the DPPH radical-scavenging effects of several dihydroxyflavones, providing insights into structure-activity relationships that may be applicable to 6,4'-dihydroxyflavone.

Structure-Activity Relationships

The biological activity of 6,4'-dihydroxyflavone is closely related to its structural features, particularly the positioning of hydroxyl groups.

Hydroxylation Pattern Effects

Research on flavones indicates that hydroxylation patterns significantly influence their biological activities:

Comparative Analysis with Other Flavones

Analysis of structure-activity relationships among different flavones provides valuable insights into how the specific positioning of hydroxyl groups in 6,4'-dihydroxyflavone contributes to its unique properties.

CompoundAhR ActivityAnti-inflammatory ActivityAntioxidant Activity
6,4'-DihydroxyflavoneAntagonistSignificantModerate
7,4'-DihydroxyflavoneAntagonistModerateLow (12.8%)
Unsubstituted flavoneAgonistLowVery low
3,6,4'-TrihydroxyflavoneNot specifiedNot specifiedHigh (86.0%)

This comparative analysis demonstrates that even small changes in hydroxylation patterns can significantly alter the biological activity profiles of flavones .

Research Applications

The unique properties of 6,4'-dihydroxyflavone have led to its use in various research applications.

As a Tool Compound

6,4'-Dihydroxyflavone serves as a valuable tool compound in studies examining:

  • Aryl hydrocarbon receptor signaling pathways

  • Structure-activity relationships of flavonoids

  • Models of inflammation and antioxidant activity

Future Research Directions

Current research on 6,4'-dihydroxyflavone suggests several promising directions for future investigation.

Mechanistic Studies

More detailed studies on the precise mechanisms of action are needed, particularly:

  • The structural basis for its AhR antagonist activity

  • Molecular pathways involved in its anti-inflammatory effects

  • Potential interactions with other cellular targets besides AhR

Pharmacokinetic Investigations

Limited information is available regarding the pharmacokinetic properties of 6,4'-dihydroxyflavone, suggesting the need for studies on:

  • Bioavailability and tissue distribution

  • Metabolism and excretion pathways

  • Potential for drug-drug interactions

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